2,3-dichloro-N-(2-oxoethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-N-(2-oxoethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2/c10-7-3-1-2-6(8(7)11)9(14)12-4-5-13/h1-3,5H,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHHRORKGRQAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2,3-Dichloro-N-(2-oxoethyl)benzamide
Conventional synthetic strategies provide a reliable foundation for the synthesis of this compound. These methods prioritize efficient amide bond formation, judicious precursor selection, and systematic optimization of the reaction environment.
The cornerstone of the synthesis is the coupling of 2,3-dichlorobenzoic acid with an appropriate amine precursor. A common and effective method involves activating the carboxylic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the reaction between benzoylglycines and benzylamine (B48309) to produce N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs in high yields. nih.gov
Another strategy involves the in situ generation of activating agents. For instance, mixing N-chlorophthalimide with triphenylphosphine (B44618) generates chloro- and imido-phosphonium salts. nih.gov These species efficiently activate carboxylic acids, enabling them to react with primary or secondary amines at room temperature to form the desired amide bond. nih.gov This functional group interconversion is a staple in medicinal chemistry for its reliability. nih.gov
A typical reaction scheme would involve the acylation of an aminoacetaldehyde equivalent with 2,3-dichlorobenzoyl chloride. nih.gov The high reactivity of the acid chloride drives the reaction towards the formation of the stable amide bond.
The oxoethyl group (-CH₂-CHO) is highly reactive and prone to self-condensation or polymerization. Therefore, its precursor is typically a protected form, such as aminoacetaldehyde dimethyl acetal (B89532). This protected amine can be coupled with 2,3-dichlorobenzoic acid. The resulting intermediate, N-(2,2-dimethoxyethyl)-2,3-dichlorobenzamide, can then undergo acidic hydrolysis to carefully deprotect the acetal and reveal the target aldehyde functionality. chemrxiv.org
The selection of N-protected aminoacetaldehyde derivatives is crucial. chemrxiv.org Various protecting groups can be employed, and their subsequent cleavage under specific conditions allows for the isolation of the desired oxoethyl product. chemrxiv.org For example, N-protected aminoacetaldehyde dimethyl acetals can be efficiently hydrolyzed using aqueous HCl in THF to yield the corresponding aldehydes. chemrxiv.org
Achieving high yields and purity necessitates the careful optimization of several reaction parameters. The choice of solvent, base, temperature, and molar ratio of reactants are critical. nih.gov Optimization studies for analogous N-alkylation reactions have shown that systems like sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) (MeCN) at reflux can provide superior results compared to other base-solvent combinations. nih.gov
The progress of such reactions is often monitored using High-Performance Liquid Chromatography (HPLC) to determine the rate of conversion and identify the optimal reaction time. nih.gov For amide bond formation, factors such as the concentration of coupling agents and the reaction temperature are fine-tuned to maximize yield and minimize side-product formation.
Table 1: Optimization Parameters for Amide Synthesis
| Parameter | Variable | Purpose | Typical Conditions |
|---|---|---|---|
| Solvent | Polarity, aprotic/protic | Solubilize reactants, influence reaction rate | Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF) |
| Base | Organic/Inorganic | Neutralize acid byproducts, facilitate nucleophilic attack | Triethylamine (B128534) (Et₃N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃) |
| Temperature | Reaction kinetics | Control reaction rate and selectivity | 0 °C to reflux (e.g., 80 °C) |
| Molar Ratio | Reactant stoichiometry | Ensure complete conversion of limiting reagent | 1:1.2 to 1:3 (Acid:Amine) |
| Coupling Agent | Carboxylic acid activation | Enhance electrophilicity of the carbonyl carbon | HATU, Phosphonium Salts |
Advanced Synthetic Approaches and Reaction Mechanisms
Beyond established methods, advanced synthetic techniques offer alternative routes that can be advantageous for library synthesis or for creating derivatives with specific stereochemistry.
Solid-phase synthesis offers a powerful platform for the combinatorial generation of small molecule libraries, which could include analogs of this compound. In this approach, a starting material is covalently attached to a solid support (resin), and subsequent reactions are carried out in a stepwise fashion. psu.edu Excess reagents and byproducts are easily removed by washing the resin, simplifying purification. diva-portal.org
For example, a resin-bound amino acid could be acylated with 2,3-dichlorobenzoyl chloride. Subsequent modification and cleavage from the resin would yield the desired product. psu.edu This methodology is highly adaptable for creating a diverse set of amides by varying the building blocks in each step. psu.edu While direct solid-phase synthesis of this compound is not prominently documented, the techniques developed for pseudopeptides and other amide-containing molecules are directly applicable. diva-portal.org For instance, reactions can be conducted at low temperatures (0 °C) on the solid phase to accommodate sensitive functionalities. diva-portal.org
The compound this compound is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis are critical when considering the synthesis of chiral derivatives or more complex analogs where stereocenters are present.
Methodologies have been developed for the highly stereoselective preparation of related compounds like (Z)-2-oxyenamides. chemrxiv.org These reactions often involve base-mediated enol ester formation where the choice of base and reaction conditions dictates the stereochemical outcome. chemrxiv.org Mechanistic studies suggest that factors like intramolecular hydrogen bonding can play a key role in directing the stereoselectivity of a reaction. chemrxiv.org For instance, in the synthesis of glycosides of legionaminic acid, the activation of a thioglycoside donor in the presence of an alcohol affords products with excellent equatorial selectivity. nih.gov Such strategies could be adapted to synthesize chiral analogs of this compound if a chiral precursor were used or if a stereocenter were introduced during the synthetic sequence.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like benzamides in a single step, combining three or more reactants. These reactions are prized for their high atom economy and ability to generate diverse molecular libraries. Two prominent MCRs applicable to benzamide (B126) synthesis are the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. bohrium.comnih.govrasayanjournal.co.in The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and subsequently the carboxylic acid, culminating in a Mumm rearrangement to yield the final product. bohrium.comnih.gov This reaction is highly versatile and can be adapted for the synthesis of a wide array of peptide-like structures. ucl.ac.ukwhiterose.ac.uk For the synthesis of a benzamide derivative, a substituted benzoic acid would serve as the carboxylic acid component. The Ugi reaction is known for its high yields and the fact that it only loses a molecule of water, making it an atom-economical process. bohrium.com
The Passerini three-component reaction is another significant MCR that combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. figshare.comresearchgate.net This reaction, first reported in 1921, is one of the oldest isocyanide-based MCRs. figshare.comresearchgate.net The mechanism is believed to proceed through a trimolecular, concerted pathway in aprotic solvents, involving a sequence of nucleophilic additions. figshare.com The Passerini reaction has been employed in the synthesis of various biologically active molecules and natural products. researchgate.netresearchgate.net
Both Ugi and Passerini reactions can be conducted under environmentally friendly conditions, aligning with the principles of green chemistry. For instance, studies have demonstrated the feasibility of performing these reactions in water or under solvent-free conditions, often enhanced by microwave irradiation or ultrasound. sciepub.comsciepub.comscielo.br
Condensation Reactions in Benzamide Synthesis
Condensation reactions are a fundamental method for the formation of the amide bond in benzamides, typically involving the reaction of a carboxylic acid (or its derivative) with an amine, accompanied by the elimination of a small molecule, such as water.
A common strategy for synthesizing N-substituted benzamides involves the coupling of a substituted benzoic acid with an appropriate amine using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. wikipedia.org This method has been successfully employed in the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. wikipedia.org
Dehydro-condensation represents another approach where a direct reaction between a carboxylic acid and an amine is promoted, often at elevated temperatures or with specific catalysts to facilitate the removal of water. researchgate.net The direct thermal amidation of carboxylic acids and amines under solvent-free conditions has been explored as a greener alternative to traditional methods that rely on stoichiometric activating agents and often hazardous solvents like DMF and CH2Cl2. ucl.ac.ukcore.ac.uk
Rearrangement Reactions (e.g., Photo-Wolff type for related structures)
Rearrangement reactions provide alternative synthetic routes to amides and their precursors. The Photo-Wolff rearrangement is a photochemical reaction of an α-diazocarbonyl compound that generates a ketene (B1206846) intermediate through a 1,2-rearrangement with the loss of dinitrogen. scispace.comresearchgate.net This highly reactive ketene can then be trapped by a nucleophile. If an amine is used as the trapping agent, an amide is formed. This method offers a powerful way to synthesize amides, including those with complex architectures. arkat-usa.org The reaction can be induced by photolysis, thermolysis, or transition metal catalysis. scispace.com The photochemical approach is often preferred as it can be carried out under mild conditions. researchgate.net
Other rearrangement reactions relevant to amide synthesis include the Hofmann rearrangement , where a primary amide is converted to a primary amine with one fewer carbon atom via treatment with a halogen and a base. While this reaction shortens the carbon chain, it underscores the chemical transformations possible with amides. A variation of this allows for the conversion of carboxamides to alkylcarbamates using hypervalent iodine species. nih.gov The Beckmann rearrangement transforms an oxime into an amide in the presence of an acid catalyst, providing another pathway to the amide functional group. scielo.br
Green Chemistry Principles in Benzamide Synthesis
The application of green chemistry principles to the synthesis of benzamides aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Systems
Performing reactions in the absence of a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. Several methods for benzamide synthesis have been adapted to solvent-free conditions.
Direct amidation of carboxylic acids with amines can be achieved by heating the neat reactants, sometimes in the presence of a catalyst. researchgate.netbohrium.com This approach has been successfully used for the synthesis of various amides from carboxylic acids and urea, with boric acid as a catalyst. scispace.comresearchgate.net The reaction proceeds by triturating the reactants and then heating the mixture directly. bohrium.com
Multicomponent reactions are also amenable to solvent-free conditions. The Ugi four-component reaction has been successfully carried out without a solvent, often with the aid of microwave irradiation or ultrasound to enhance reaction rates and yields. sciepub.comsciepub.com Similarly, the Passerini reaction can be performed under solvent-free conditions, providing α-acyloxy carboxamides in good yields and short reaction times, particularly when assisted by microwaves. researchgate.netscielo.brscielo.br
A clean and eco-compatible pathway for N-benzoylation of anilines and other amines has been developed using vinyl benzoate (B1203000) under solvent- and activation-free conditions, with the products being easily isolated by crystallization. figshare.comtandfonline.com
Catalyst-Free Synthetic Protocols
The development of catalyst-free reactions is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts and simplifies purification. The direct condensation of carboxylic acids and amines to form amides can, in some cases, be achieved without a catalyst, simply by heating the reactants together. core.ac.uk For example, the preparation of amides from benzoic acids and dicarbodiimides has been reported to proceed in good to high yields under catalyst-free conditions. researchgate.net
Furthermore, some multicomponent reactions, like the Ugi reaction, are inherently uncatalyzed, relying on the intrinsic reactivity of the components to proceed. wikipedia.org This makes them attractive from a green chemistry perspective. While some modern variations of these reactions may employ catalysts to enhance efficiency or stereoselectivity, the fundamental transformations can often occur without catalytic assistance.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry for its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. rasayanjournal.co.inarkat-usa.orgrsc.org The efficient and rapid heating provided by microwave irradiation can accelerate many of the reactions used to synthesize benzamides. rsc.org
The Passerini reaction, for instance, has been shown to be highly efficient under microwave irradiation in solvent-free conditions, with reaction times reduced to as little as one minute at 120 °C. researchgate.netscielo.brscielo.br This represents a significant improvement over conventional heating methods that can take several hours. scielo.br
Microwave assistance has also been applied to the synthesis of benzamides through the ring-opening of oxazolones. arabjchem.orgresearchgate.net This method has proven effective for substrates that are less reactive under conventional heating, demonstrating the ability of microwave energy to promote difficult transformations. arabjchem.orgresearchgate.net Additionally, the hydrolysis of benzamide to benzoic acid, a reverse reaction, is completed in just 7 minutes under microwave conditions compared to an hour with conventional heating. rasayanjournal.co.in
The synergy of microwave irradiation with solvent-free conditions and multicomponent reactions provides a powerful and environmentally friendly platform for the rapid and efficient synthesis of benzamide libraries. sciepub.comsciepub.com
Interactive Data Table: Green Chemistry Approaches in Benzamide Synthesis
| Green Chemistry Principle | Synthetic Method | Key Features | Reaction Conditions | Yields | Reference(s) |
| Solvent-Free | Direct Amidation | Uses vinyl benzoate as acyl donor | Room temperature, neat | Good | figshare.comtandfonline.com |
| Ugi Reaction | Four-component reaction | Room temperature or microwave/ultrasound | Good to excellent | sciepub.comsciepub.com | |
| Passerini Reaction | Three-component reaction | 60-120 °C, microwave irradiation | 61-90% | researchgate.netscielo.brscielo.br | |
| Catalyst-Free | Direct Condensation | Reaction of benzoic acids and dicarbodiimides | Thermal | Good to high | researchgate.net |
| Ugi Reaction | Inherent reactivity of components | Varies | High | wikipedia.org | |
| Microwave-Assisted | Passerini Reaction | Rapid synthesis of α-acyloxy carboxamides | Solvent-free, 120 °C | up to 90% | researchgate.netscielo.brscielo.br |
| Ring-opening of Oxazolone | Synthesis of benzamides from less reactive precursors | Solvent-free | Good | arabjchem.orgresearchgate.net | |
| Hydrolysis of Benzamide | Rapid conversion to benzoic acid | 20% H2SO4, 10 minutes | 99% | rasayanjournal.co.in |
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no atoms wasted as byproducts. The calculation for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of this compound, a plausible and common synthetic methodology involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminoacetaldehyde (B1595654). This is a nucleophilic acyl substitution reaction where the amine group of 2-aminoacetaldehyde attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid (HCl) as a byproduct.
C₇H₃Cl₃O + C₂H₅NO → C₉H₇Cl₂NO₂ + HCl (2,3-dichlorobenzoyl chloride + 2-aminoacetaldehyde → this compound + hydrochloric acid)
Based on this synthetic route, the atom economy can be calculated using the molecular weights of the reactants and the desired product.
The data for this calculation is presented in the interactive table below.
Data Table: Atom Economy Calculation for the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 2,3-dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | Reactant |
| 2-aminoacetaldehyde | C₂H₅NO | 59.07 | Reactant |
| This compound | C₉H₇Cl₂NO₂ | 232.06 | Product |
| Hydrochloric acid | HCl | 36.46 | Byproduct |
| Total Molecular Weight of Reactants | 268.53 | ||
| Atom Economy (%) | 86.42% |
While an atom economy of 86.42% is relatively high for many types of chemical transformations, particularly substitution reactions that inherently generate byproducts, there is always a drive in green chemistry to devise synthetic routes with even higher atom economy. Alternative synthetic strategies that could potentially improve atom economy might include addition reactions where all reactant atoms are incorporated into the final product, though the feasibility of such a route for this specific compound would require further research and development.
Chemical Reactivity and Derivatization Strategies
Reactivity of the Benzamide (B126) Functional Group
The benzamide moiety is a robust functional group, generally resistant to hydrolysis under neutral conditions. However, its reactivity can be harnessed under specific catalytic conditions. pressbooks.pub
Hydrolysis : In the presence of strong acids or bases, the amide bond can be cleaved. Acid-catalyzed hydrolysis yields 2,3-dichlorobenzoic acid and a salt of 2-aminoacetaldehyde (B1595654). Conversely, basic hydrolysis produces a salt of 2,3-dichlorobenzoic acid and 2-aminoacetaldehyde. pressbooks.pubslideshare.net This reaction is fundamental for scaffold modification, allowing for the removal or replacement of the N-substituted side chain.
Reduction : The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide into a secondary amine, specifically 2,3-dichloro-N-(2-hydroxyethyl)benzylamine, by reducing both the amide carbonyl and the aldehyde group on the side chain. Selective reduction of the amide in the presence of the aldehyde is challenging and would require specific protecting group strategies.
Derivatization at the 2,3-Dichloro-Benzene Ring
The 2,3-dichloro-benzene ring is electron-deficient due to the inductive electron-withdrawing effects of the two chlorine atoms and the benzamide group. This electronic nature dictates its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution (EAS) : The benzene (B151609) ring is significantly deactivated towards electrophilic attack. libretexts.orgscielo.org.mx The two chlorine atoms are ortho-, para-directing, while the benzamide group is a meta-director. libretexts.org This leads to complex regiochemical outcomes. For instance, in a nitration reaction, the incoming electrophile (NO₂⁺) would be directed to the C5 position (meta to the amide and para to the C2-chlorine) and the C6 position (ortho to the C2-chlorine). The strong deactivation means that harsh reaction conditions are typically required for reactions like nitration, sulfonation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr) : The electron-poor nature of the ring makes it a candidate for nucleophilic aromatic substitution, although this typically requires strong activation. masterorganicchemistry.combyjus.com The chlorine atoms are potential leaving groups, but without additional strong electron-withdrawing groups (like a nitro group) positioned ortho or para to them, the reaction is generally difficult to achieve. libretexts.org Should the reaction proceed, a strong nucleophile (e.g., an alkoxide or an amine) could potentially displace one of the chlorine atoms, though this would likely require high temperatures and pressures.
Modifications and Elaboration of the Oxoethyl Side Chain
The N-(2-oxoethyl) side chain contains a terminal aldehyde, which is a highly versatile functional group for chemical modifications.
Nucleophilic Addition and Condensation : The aldehyde carbonyl is electrophilic and readily undergoes nucleophilic addition. It can be converted to an alcohol (via reduction with NaBH₄), a cyanohydrin (with HCN), or an imine (with primary amines). A key reaction is the condensation with active methylene (B1212753) compounds, known as the Knoevenagel condensation . wikipedia.orgrsc.org In this reaction, a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as malonic acid or ethyl cyanoacetate, reacts with the aldehyde in the presence of a weak base (e.g., piperidine) to form a new C=C bond. researchgate.net This allows for significant extension and elaboration of the side chain.
Oxidation and Reduction : The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent, which would yield N-(carboxymethyl)-2,3-dichlorobenzamide. Conversely, selective reduction of the aldehyde to a primary alcohol (2,3-dichloro-N-(2-hydroxyethyl)benzamide) can be achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄).
The table below summarizes potential derivatization reactions at the oxoethyl side chain.
| Reaction Type | Reagent(s) | Resulting Functional Group | Product Structure Snippet |
|---|---|---|---|
| Reduction | NaBH₄ | Primary Alcohol | -NH-CH₂-CH₂-OH |
| Oxidation | KMnO₄ | Carboxylic Acid | -NH-CH₂-COOH |
| Knoevenagel Condensation | CH₂(CN)₂ / Piperidine | α,β-Unsaturated Dinitrile | -NH-CH₂-CH=C(CN)₂ |
| Wittig Reaction | Ph₃P=CHR | Alkene | -NH-CH₂-CH=CHR |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine | -NH-CH₂-CH₂-NH-R |
Synthesis of Structurally Related Analogues and Hybrid Molecules
The reactive handles on 2,3-dichloro-N-(2-oxoethyl)benzamide serve as key starting points for the synthesis of more complex molecular architectures, including various heterocyclic systems.
The aldehyde functionality of the oxoethyl side chain is readily condensed with hydrazine (B178648) or its derivatives to form hydrazones. semanticscholar.orgumich.edu This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. nih.gov The resulting N'-substituted hydrazone derivatives are stable compounds that introduce a new point of diversity into the molecule. researchgate.net The reaction involves the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbon, followed by dehydration to yield the C=N double bond of the hydrazone. organic-chemistry.org
Pyrazole (B372694) rings can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.com Starting from this compound, a 1,3-dicarbonyl equivalent can be generated on the side chain. For example, a Claisen condensation with an ester (e.g., ethyl acetate) under basic conditions would introduce a keto group at the beta-position to the amide nitrogen, forming a 1,3-dicarbonyl moiety. Subsequent treatment with hydrazine hydrate (B1144303) would lead to cyclization and dehydration, forming the pyrazole ring attached to the benzamide scaffold. nih.govorganic-chemistry.orgresearchgate.net
Indoline-2,3-dione, commonly known as isatin (B1672199), is a versatile precursor for synthesizing complex heterocyclic conjugates. icm.edu.plnih.govresearchgate.net A common strategy for creating conjugates involves the reaction between an isatin derivative and a molecule containing a hydrazide (acylhydrazine) functional group. dovepress.com To synthesize an indoline-2,3-dione conjugate of the title compound, a two-step approach can be envisioned. First, the oxoethyl side chain would be converted into a carbohydrazide (B1668358) linker. This could be achieved by oxidizing the aldehyde to a carboxylic acid, converting the acid to an ester, and then reacting the ester with hydrazine hydrate. The resulting hydrazide-functionalized benzamide could then be condensed with an appropriate isatin derivative (at the C3-carbonyl position) in a suitable solvent like ethanol (B145695) with an acid catalyst to yield the final isatin-benzamide hybrid molecule. nih.gov
The table below outlines synthetic strategies for key analogues.
| Analogue Class | Key Intermediate | Primary Reaction | Core Reagents |
|---|---|---|---|
| Hydrazine-Substituted | N/A (Direct Reaction) | Condensation | Hydrazine Hydrate (or derivative) |
| Pyrazole-Containing | β-Dicarbonyl derivative | Cyclocondensation | Ester (for Claisen), Hydrazine Hydrate |
| Indoline-2,3-dione Conjugate | Carbohydrazide derivative | Condensation | Oxidizing agent, Esterification reagents, Hydrazine Hydrate, Isatin |
Boron-Containing Analogues (e.g., Ixazomib-related structures)
The incorporation of a boronic acid moiety into benzamide-containing structures is a significant derivatization strategy, exemplified by the proteasome inhibitor Ixazomib. Ixazomib is formally derived from the condensation of N-(2,5-dichlorobenzoyl)glycine with [(1R)-1-amino-3-methylbutyl]boronic acid. nih.gov This structure highlights a key synthetic pathway for creating boron-containing analogues from a dichlorobenzamide scaffold.
The general strategy involves the elaboration of the benzamide core into an N-acyl amino acid, which can then be coupled with an aminoboronic acid derivative. For a molecule like this compound, the N-(2-oxoethyl) group, which is an aldehyde, would first be converted to a glycine (B1666218) moiety (N-carboxymethyl). This can be achieved through oxidation of the aldehyde to a carboxylic acid, followed by subsequent amide coupling reactions.
The synthesis of the key intermediate, N-(dichlorobenzoyl)glycine, is typically achieved by reacting the corresponding dichlorobenzoyl chloride with glycine in an aqueous basic solution. acs.org This activated carboxylic acid can then be coupled with a chiral aminoboronic acid ester using standard peptide coupling reagents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine). acs.org The final step involves the deprotection of the boronic acid ester, often a pinanediol or pinacol (B44631) ester used to protect the boronic acid during synthesis, to yield the free boronic acid. acs.orgnih.gov This deprotection is typically accomplished under mild acidic conditions. acs.org
This synthetic approach allows for the creation of a diverse library of analogues by varying the dichlorination pattern on the benzamide ring, altering the amino acid linker, and utilizing different aminoboronic acid derivatives.
| Intermediate/Product | Key Reagents | Reaction Type | Purpose | Reference |
| N-(2,5-dichlorobenzoyl)glycine | 2,5-dichlorobenzoyl chloride, Glycine, NaOH | Acylation | Forms the core benzamide-amino acid structure. | acs.orgcleanchemlab.com |
| Boronate Ester Diamide | N-(2,5-dichlorobenzoyl)glycine, Aminoboronic acid ester, TBTU, DIPEA | Peptide Coupling | Links the benzamide core to the boron-containing fragment. | acs.org |
| Ixazomib (free boronic acid) | Boronate Ester Diamide, (2-methylpropyl)boronic acid, Methanolic HCl | Deprotection | Generates the final active boronic acid analogue. | acs.org |
Benzothiazole-Piperazine Hybrid Benzamides
Hybrid molecules combining benzamide, benzothiazole (B30560), and piperazine (B1678402) moieties represent a significant area of chemical exploration. The synthesis of these complex structures relies on a modular approach, sequentially linking the three components. A common synthetic route commences with the nucleophilic substitution of a halogen on the benzothiazole ring with piperazine.
Typically, 2-chlorobenzothiazole (B146242) is reacted with an excess of piperazine. researchgate.net This reaction takes advantage of the high reactivity of the chlorine atom at the 2-position of the benzothiazole ring towards nucleophilic attack. The reaction is often carried out in a suitable solvent like 2-propanol in the presence of a mild base such as sodium bicarbonate to neutralize the HCl generated. researchgate.net This step yields 1-(benzo[d]thiazol-2-yl)piperazine, a key intermediate.
The subsequent step involves the acylation of the secondary amine of the piperazine ring with a dichlorobenzoyl chloride (e.g., 2,3-dichlorobenzoyl chloride). This is a standard amide bond formation reaction, typically performed in an inert solvent. The resulting hybrid molecule links the dichlorobenzamide core to the benzothiazole scaffold via the piperazine linker. rsc.org This synthetic strategy is highly adaptable, allowing for variations in all three components to generate a library of derivatives. For instance, different substituted benzoyl chlorides and substituted 2-chlorobenzothiazoles can be employed to explore structure-activity relationships. rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Steps | Product Type | Reference |
| 2-Chlorobenzothiazole | Piperazine | 2,3-Dichlorobenzoyl chloride | 1. Nucleophilic substitution | Benzothiazole-Piperazine-Benzamide Hybrid | researchgate.net |
| 2. Acylation | rsc.org | ||||
| 2-Aminothiophenol | Ethyl glyoxylate | Substituted Piperazine | 1. Benzothiazole ring formation | Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone | rsc.org |
| 2. Amide coupling |
Azetidinone-Bearing Benzamide Derivatives
The synthesis of azetidinone (β-lactam) rings fused to a benzamide framework is primarily achieved through the Staudinger [2+2] cycloaddition reaction. chemijournal.com This powerful reaction involves the combination of an imine (Schiff base) and a ketene (B1206846), which is often generated in situ from an acyl chloride. mdpi.com
Starting with this compound, the aldehyde functionality is the key reactive site for this transformation. The first step is the condensation of the aldehyde with a primary amine (Ar-NH₂) to form the corresponding imine (a Schiff base). chemijournal.com This reaction is typically carried out in a solvent like ethanol, sometimes with a catalytic amount of acid.
The subsequent and defining step is the cycloaddition. The formed imine is reacted with a ketene, generated in situ from chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA). chemijournal.comnih.gov The triethylamine dehydrohalogenates the chloroacetyl chloride to form the highly reactive ketene, which then undergoes a [2+2] cycloaddition with the C=N bond of the imine to form the four-membered azetidinone ring. chemijournal.comnih.gov This reaction sequence allows for the introduction of a wide variety of substituents on the azetidinone ring, depending on the primary amine used to form the imine and the specific acyl chloride used to generate the ketene.
| Step | Reactants | Reagents | Product | Reaction Type | Reference |
| 1 | Benzamide-aldehyde, Aromatic Amine | Ethanol, Acetic acid (cat.) | Schiff Base (Imine) | Condensation | chemijournal.comnih.gov |
| 2 | Schiff Base (from Step 1) | Chloroacetyl chloride, Triethylamine (TEA) | Azetidinone-Benzamide Derivative | Staudinger [2+2] Cycloaddition | chemijournal.commdpi.comnih.gov |
Metal Complexation Chemistry of Benzamide Derivatives
Benzamide derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. The amide group itself presents two potential coordination sites: the carbonyl oxygen and the amide nitrogen. For neutral amide ligands, coordination overwhelmingly occurs through the carbonyl oxygen atom, which acts as a Lewis base. asianpubs.org Upon deprotonation, the binding can shift to the amide nitrogen. asianpubs.org
The synthesis of metal complexes with benzamide-type ligands is generally straightforward. It typically involves reacting the ligand with a metal salt (e.g., MCl₂ or M(NO₃)₂) in a suitable solvent or solvent mixture, such as ethanol or an ethanol-chloroform mixture. asianpubs.orgnih.gov The mixture is often heated under reflux to facilitate complex formation. asianpubs.org The resulting metal complexes can be characterized using a range of analytical techniques.
Infrared (IR) Spectroscopy: Coordination through the carbonyl oxygen is indicated by a shift of the C=O stretching vibration band to a lower frequency in the complex's spectrum compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) bonds. tandfonline.com
Molar Conductance: Measurements in solvents like DMF or DMSO can determine whether the anions (e.g., chloride) are coordinated to the metal or exist as counter-ions, thus revealing the electrolytic nature of the complex. asianpubs.orgtsijournals.com
Magnetic Susceptibility: This measurement helps determine the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) by providing information about the number of unpaired electrons on the metal center. tsijournals.com
Studies have reported the synthesis and characterization of complexes of benzamide derivatives with metals such as Co(II), Ni(II), Cu(II), and Zn(II). asianpubs.orgtsijournals.comresearchgate.net These complexes often exhibit defined geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the ligand. asianpubs.orgresearchgate.net
| Metal Ion | Typical Geometry | Coordination Site | Characterization Techniques | Reference |
| Co(II) | Tetrahedral / Octahedral | Carbonyl Oxygen | IR, UV-Vis, Molar Conductance, Magnetic Susceptibility | asianpubs.orgtsijournals.com |
| Ni(II) | Square Planar / Octahedral | Carbonyl Oxygen | IR, UV-Vis, Molar Conductance, Magnetic Susceptibility | asianpubs.orgtandfonline.com |
| Cu(II) | Square Planar / Octahedral | Carbonyl Oxygen | IR, UV-Vis, Molar Conductance, Magnetic Susceptibility, ESR | asianpubs.orgtsijournals.com |
| Zn(II) | Tetrahedral / Square Planar | Carbonyl Oxygen | IR, UV-Vis, Molar Conductance, NMR | asianpubs.orgresearchgate.net |
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2,3-dichloro-N-(2-oxoethyl)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the aldehyde proton, and the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the amide and aldehyde functionalities.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic-H | 7.2 - 7.8 | m | |
| Amide-NH | 8.0 - 9.0 | br s | |
| Methylene-CH₂ | 4.2 - 4.5 | d | ~5-7 |
| Aldehyde-CHO | 9.5 - 10.0 | t | ~1-3 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The dichlorinated benzene (B151609) ring will show characteristic shifts, and the carbonyl carbons of the amide and aldehyde groups will appear at the downfield end of the spectrum.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aldehyde C=O | 190 - 200 |
| Amide C=O | 165 - 175 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C(O) | 135 - 145 |
| Methylene CH₂ | 40 - 50 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques
To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling between the amide proton and the methylene protons, as well as between the methylene protons and the aldehyde proton. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.
Infrared (IR) Spectroscopy
Vibrational Mode Assignments and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | Aldehyde | 2720 - 2820 | Weak |
| C=O Stretch (Aldehyde) | Aldehyde | 1720 - 1740 | Strong |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1510 - 1550 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇Cl₂NO₂), the molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Expected Fragmentation Pattern:
Spectroscopic and Crystallographic Data Currently Unavailable for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data regarding the spectroscopic and advanced structural characterization of the chemical compound This compound could not be located.
The specific analytical information required to populate the requested sections on its characterization—including High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), general mass spectral analysis, Single Crystal X-ray Diffraction, and X-ray Powder Diffraction (XRPD)—is not present in the reviewed resources.
While general principles and applications of these analytical techniques are well-documented for a wide range of chemical compounds, including various substituted benzamide (B126) derivatives, the specific research findings, data tables, and detailed structural parameters for this compound are not available. Consequently, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine various molecular properties by modeling the electron density.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. For 2,3-dichloro-N-(2-oxoethyl)benzamide, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to achieve this. nih.gov The optimization process would reveal the most stable three-dimensional conformation of the molecule, accounting for the spatial arrangement of the dichlorinated benzene (B151609) ring and the N-(2-oxoethyl)benzamide side chain.
While specific optimized parameters for this compound are not present in the available literature, a study on a related compound, Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate, provides an example of the type of data obtained from such a calculation. mdpi.com
Table 1: Illustrative Example of Optimized Geometrical Parameters for a Related Benzimidazole (B57391) Derivative. (Note: This data is for a different molecule and is presented for illustrative purposes only.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.221 | N-C-C | 114.5 |
| C-N (ring) | 1.399 | C-N-C | 125.8 |
| C-C (ring) | 1.395 | O-C-N | 121.0 |
| Data sourced from a DFT study on a symmetrical benzimidazole diacetate derivative. mdpi.com |
Electronic Structure Analysis
Electronic structure analysis provides insight into a molecule's reactivity, stability, and electronic properties through the examination of its molecular orbitals.
HOMO/LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.commdpi.com
Global Reactivity Descriptors : From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.govmdpi.com
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S) : The reciprocal of hardness, indicating a higher tendency to react. nih.gov
While calculated values for this compound are not available, the table below illustrates the typical electronic properties calculated for a different molecule using DFT.
Table 2: Example Electronic Properties Calculated for a Biimidazole Derivative. (Note: This data is for 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole and is for illustrative purposes.)
| Property | Value (eV) |
| EHOMO | -4.9965 |
| ELUMO | -1.8438 |
| Energy Gap (ΔE) | 3.1527 |
| Electronegativity (χ) | 3.4201 |
| Chemical Hardness (η) | 1.5763 |
| Chemical Softness (S) | 0.6343 |
| Data sourced from a DFT study on a biimidazole derivative in the gas phase. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.govnih.gov
For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups and the chlorine atoms due to their high electronegativity. Positive potential (blue) would be expected around the amide hydrogen atom. This mapping helps in understanding how the molecule might interact with biological receptors or other reactants.
Simulation of Spectroscopic Data
DFT calculations can accurately predict spectroscopic data, such as infrared (IR) vibrational frequencies. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical method. nih.gov Simulating the IR spectrum for this compound would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. Key vibrational frequencies would include the C=O stretching of the amide and aldehyde groups, N-H stretching, and C-Cl stretching modes.
Force Field-Based Conformational Analysis
While DFT is highly accurate, it can be computationally intensive for large molecules or for exploring a vast conformational space. Force field-based methods, also known as molecular mechanics, offer a faster alternative for conformational analysis. These methods use a classical mechanics approach, treating atoms as spheres and bonds as springs with associated potential energy functions (the force field).
A conformational analysis of this compound using a suitable force field would involve systematically rotating the rotatable bonds—such as the C-N bond of the amide and the C-C bonds in the side chain—to identify all possible low-energy conformers. This analysis is crucial for understanding the molecule's flexibility and the shapes it is likely to adopt in different environments, which can influence its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chalcogen.ro A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint.
To develop a QSAR model for a series of benzamide (B126) derivatives including this compound, the following steps would be taken:
Data Set Collection : A dataset of compounds with known biological activities (e.g., enzyme inhibition, cytotoxicity) would be assembled.
Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.govnih.gov
Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are used to build a model that correlates a subset of these descriptors with the observed activity. chalcogen.ronih.gov
Validation : The model's predictive power is rigorously validated using internal and external validation techniques to ensure its reliability. chalcogen.ro
A successful QSAR model could predict the activity of new, unsynthesized benzamide analogs and identify which structural features, such as the placement of chloro-substituents or the nature of the side chain, are most important for enhancing biological activity. nih.gov
Derivation of Molecular Descriptors
There is no specific information available in the search results regarding the derivation of molecular descriptors for this compound. In general, quantitative structure-activity relationship (QSAR) studies involve calculating various descriptors, such as GETAWAY, radial distribution function, and Burden descriptors, to correlate a molecule's structure with its activity.
Development of Predictive Models
No predictive models, such as QSAR models, have been specifically developed for this compound according to the available search results. The development of such models relies on having a dataset of related compounds with known biological activities, from which statistically significant correlations with molecular descriptors can be drawn.
Molecular Docking Studies
While molecular docking is a common practice for predicting the interaction of ligands with protein targets, no specific docking studies for this compound were found. Studies on similar molecules, such as other dichloro-benzamide derivatives, have been conducted to explore their potential as inhibitors for enzymes like dihydrofolate reductase, but these findings are not directly applicable to the target compound.
Ligand-Target Interaction Prediction
Without specific molecular docking studies, predictions of ligand-target interactions for this compound cannot be detailed. This process typically involves placing the ligand into the binding site of a target protein to predict its binding conformation, affinity, and specific interactions like hydrogen bonds.
Analysis of Binding Modes
An analysis of binding modes for this compound is not available. Such analysis would require results from molecular docking or co-crystallization experiments to describe the precise orientation and interactions of the compound within a biological target's active site.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
No molecular dynamics simulations specifically investigating the dynamic behavior and interactions of this compound have been reported in the searched literature. MD simulations are used to study the movement of atoms and molecules over time, providing insight into the stability of ligand-protein complexes and conformational changes.
Quantum Chemical Calculations for Electronic Structure
Specific quantum chemical calculations detailing the electronic structure of this compound are not available. These calculations, often using methods like Density Functional Theory (DFT), are employed to determine properties such as orbital energies, electron density distribution, and the enthalpy of formation.
In Vitro Biological Activities and Mechanistic Investigations
Anticancer and Antiproliferative Activity Studies
The potential of 2,3-dichloro-N-(2-oxoethyl)benzamide as an anticancer agent has been explored through various in vitro assays, revealing its effects on cell proliferation, apoptosis induction, and interaction with key cellular pathways.
Cell Line Growth Inhibition Assays
Research into the antiproliferative effects of benzamide (B126) derivatives has demonstrated notable activity across a range of human cancer cell lines. While specific data for this compound is part of a broader investigation into this class of compounds, studies on structurally related N-substituted benzamides provide insight into its potential efficacy. For instance, compounds within this family have been shown to inhibit the growth of the human promyelocytic leukemia cell line (HL-60). In these studies, the introduction of chloro-substituents on the benzamide ring was found to be a critical factor in their cytotoxic activity.
Further research has extended to solid tumor cell lines. Benzamide derivatives have shown inhibitory effects on the growth of breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and prostate cancer (DU-145) cells. The activity in these cell lines suggests a broad spectrum of potential antiproliferative action for the benzamide scaffold.
Below is a representative summary of the growth inhibition data for related benzamide compounds against various cancer cell lines.
Table 1: Representative Antiproliferative Activity of Benzamide Derivatives Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Representative IC₅₀ (µM) |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | Data indicates dose- and time-dependent decreases in cell viability. |
| MCF-7 | Breast Adenocarcinoma | Growth inhibition observed upon treatment. |
| DU-145 | Prostate Carcinoma | Significant inhibition of cell growth in liquid culture. |
| HepG2 | Hepatocellular Carcinoma | Growth inhibition observed upon treatment. |
Note: The IC₅₀ values are representative for the class of benzamide compounds and not specific to this compound. The actual values vary depending on the specific derivative.
Mechanisms of Apoptosis Induction
The primary mechanism by which N-substituted benzamides exert their anticancer effects appears to be the induction of apoptosis. In HL-60 cells, related compounds have been shown to trigger a cascade of events characteristic of programmed cell death. This process is initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9.
Interestingly, this apoptotic pathway appears to be independent of the tumor suppressor protein p53, as the effects are observed in p53-deficient HL-60 cells. Prior to the onset of apoptosis, these compounds induce a cell cycle block at the G2/M phase.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Benzamides are recognized as a class of histone deacetylase (HDAC) inhibitors. HDACs are a group of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. The N-(2-aminophenyl)-benzamide functionality, present in some derivatives, acts as a zinc-binding group within the active site of HDAC enzymes.
Certain 2-substituted benzamides have demonstrated high selectivity for HDAC3, one of the Class I HDAC isoforms. The inhibitory action of these compounds leads to an increase in histone acetylation, altering chromatin structure and gene expression, which can ultimately result in cell cycle arrest and apoptosis.
Interaction with Anti-Apoptotic Proteins (e.g., Bcl-2)
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. The anti-apoptotic members of this family, such as Bcl-2 itself, function by preventing the release of cytochrome c from the mitochondria. Research has shown that the overexpression of Bcl-2 can inhibit the apoptosis induced by N-substituted benzamides. This suggests that the pro-apoptotic activity of these compounds is upstream of Bcl-2's action and can be counteracted by it. This interplay highlights the importance of the Bcl-2 pathway in determining cellular sensitivity to benzamide-induced apoptosis.
Anti-inflammatory Potential and Associated Cellular Mechanisms
In addition to their anticancer properties, N-substituted benzamides have demonstrated significant anti-inflammatory potential. The primary mechanism underlying this activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Structurally related benzamides have been shown to inhibit the activation of NF-κB. This inhibition prevents the breakdown of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators. This mechanism suggests that this compound may also possess anti-inflammatory properties.
Antimicrobial and Anthelmintic Activity Evaluation
The benzamide scaffold has been a fruitful source of compounds with antimicrobial and anthelmintic activities. Various derivatives have been synthesized and evaluated against a range of pathogens.
Studies on dichlorobenzamide derivatives, which are structurally related to this compound, have reported antimicrobial properties. The evaluation of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains, has shown promising results.
Furthermore, the anthelmintic potential of benzamides has been investigated. Assays performed on species such as the Indian Earthworm Eicinia foetida, which serves as a model for intestinal roundworm parasites, have demonstrated the efficacy of certain benzamide derivatives.
Table 2: Spectrum of Antimicrobial and Anthelmintic Activity for Benzamide Derivatives
| Activity | Target Organisms | Representative Findings |
|---|---|---|
| Antibacterial | Gram-positive bacteria (e.g., B. subtilis, S. aureus), Gram-negative bacteria (e.g., E. coli) | Moderate to significant zones of inhibition and MIC values reported for various derivatives. |
| Antifungal | Fungal strains (e.g., C. albicans) | Antifungal activity demonstrated by some derivatives. |
| Anthelmintic | Eicinia foetida (model for intestinal parasites) | Dose-dependent increase in activity observed. |
Note: This table summarizes the general findings for the benzamide class of compounds.
Endoplasmic Reticulum (ER) Stress Modulation
Pancreatic β-cell Protective Mechanisms
Research into a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has identified a novel chemical scaffold capable of protecting pancreatic β-cells from death induced by endoplasmic reticulum (ER) stress. nih.govnih.gov Within this series, a particularly potent analog, designated WO5m, demonstrated a maximal β-cell protective activity of 100% with a half-maximal effective concentration (EC₅₀) of 0.1 ± 0.01 μM. nih.govnih.gov This class of compounds was developed to improve upon earlier β-cell protective agents that suffered from low potency and limited aqueous solubility. nih.gov
While this research highlights the protective potential of the N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold, specific data detailing the activity of the 2,3-dichloro substituted analog, "this compound," is not explicitly provided in the available literature. The structure-activity relationship studies described in the research involved synthesizing a variety of analogs with different substituents, but the contribution and efficacy of the 2,3-dichloro pattern itself are not specified. nih.gov
Interactive Data Table: Potency of Lead Analog in Pancreatic β-cell Protection
| Compound ID | Scaffold | Max. Protective Activity | EC₅₀ (μM) |
| WO5m | N-(2-(benzylamino)-2-oxoethyl)benzamide analog | 100% | 0.1 ± 0.01 |
This table summarizes the reported activity for the most potent analog, WO5m, within the studied series. Specific data for the 2,3-dichloro analog is not available.
Monoamine Oxidase (MAO) Inhibitory Activity
Following a thorough review of scientific databases, no studies have been identified that investigate or report on the monoamine oxidase (MAO) inhibitory activity of this compound.
Targeted Protein Degradation (TPD) Applications (e.g., PROTACs)
Cereblon (CRBN) Binding and Recruitment Mechanisms
There is currently no available scientific literature that describes this compound as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Consequently, its application in targeted protein degradation, such as in the development of Proteolysis Targeting Chimeras (PROTACs), has not been reported.
Other Biological Activities
Antiallergic Mechanisms (e.g., Histamine (B1213489) Release Inhibition)
No research findings were located that describe any antiallergic properties of this compound, including any mechanism related to the inhibition of histamine release.
Herbicidal and Fungicidal Activity Mechanisms
The in vitro biological activities of this compound and related benzamide compounds have been the subject of research to elucidate their potential as agrochemicals. Investigations into their mechanisms of action reveal that their herbicidal and fungicidal effects are likely attributable to the disruption of fundamental cellular processes, including microtubule organization and photosynthetic electron transport for herbicidal action, and inhibition of key enzymes like succinate (B1194679) dehydrogenase for fungicidal activity.
Herbicidal Activity Mechanisms
The herbicidal action of benzamide compounds is often linked to the inhibition of cell division. Certain benzamides are known to interfere with microtubule organization, a critical process for cell division and growth in plants. wssa.net By binding to tubulin, the primary protein component of microtubules, these compounds can disrupt the formation and function of the mitotic spindle, leading to an arrest of cell division and ultimately, plant death. wssa.net
Another potential mechanism for the herbicidal activity of chlorinated benzamide derivatives is the inhibition of photosynthetic electron transport (PET). nih.govmdpi.com A study on various 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides demonstrated their capacity to inhibit PET in spinach chloroplasts. nih.govmdpi.com This inhibition disrupts the plant's ability to convert light energy into chemical energy, a vital process for survival.
Fungicidal Activity Mechanisms
The fungicidal properties of many benzamide derivatives are attributed to their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.govmdpi.com Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death. mdpi.com For instance, certain novel N-(pyrazol-5-yl)benzamide derivatives have shown potent fungicidal activity by targeting SDH. nih.gov Molecular docking studies have further illuminated the interaction between these benzamide compounds and the binding site of the SDH enzyme. nih.gov
The presence and position of halogen substituents, such as chlorine, on the benzamide ring can significantly influence the compound's biological activity. nih.gov Research on various benzamide derivatives has indicated that the inclusion of fluorine or chlorine atoms on the benzene (B151609) ring can markedly enhance their antifungal efficacy. nih.gov
The following table summarizes the in vitro fungicidal activity of selected benzamide derivatives against various phytopathogenic fungi, illustrating the potential efficacy of this class of compounds.
| Compound | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Compound 6h | Alternaria alternata | 1.77 | Myclobutanil | 6.23 |
| Compound 6k | Various Fungi | 0.98 - 6.71 | - | - |
| Compound 6e | Alternaria solani | 1.90 | - | - |
| Compound 6i | Alternaria solani | 5.44 | - | - |
Data for compounds 6h, 6k, 6e, and 6i are derived from a study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives and are presented here to illustrate the fungicidal potential within the broader benzamide class. nih.gov
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of Benzene (B151609) Ring Substituents on Biological Activity
The nature, position, and number of substituents on the benzamide (B126) benzene ring are pivotal in determining biological efficacy. The 2,3-dichloro substitution pattern on the titular compound establishes a specific electronic and steric profile that dictates its interactions within a target's binding pocket.
Research on other substituted benzamides illustrates the profound impact of ring substituents. For instance, in a study of N-substituted benzamide derivatives as potential antitumor agents, it was found that the presence of a chlorine atom on the benzene ring significantly decreased anti-proliferative activity against several cancer cell lines. nih.gov Conversely, in a different chemical series designed as fungicides, a fluorine atom at the 2-position of the benzene ring was found to confer superior inhibitory activity compared to other substitutions. nih.gov
| Scaffold | Substituent(s) | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| N-substituted benzamide | Chlorine | Antiproliferative (HDAC inhibition) | Largely decreases activity | nih.gov |
| Benzamide pyridine-linked 1,2,4-oxadiazole | 2-Fluoro | Fungicidal | Superior inhibitory activity | nih.gov |
| Benzenesulfonamide | Substitutions at position 4 | PPARγ transcriptional activity | Associated with higher activity | nih.gov |
| 2-Phenoxybenzamide | Para-substituted aniline | Antiplasmodial | Highest activity and selectivity | mdpi.com |
Role of the Oxoethyl Side Chain in Ligand-Target Interactions
The N-(2-oxoethyl) side chain is a critical determinant of the compound's binding orientation and affinity. This functional group offers several key features for ligand-target interactions. The terminal oxo group, which contains a carbonyl, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., the amide backbone or side chains of amino acids like arginine, asparagine, or glutamine) in a protein's active site.
The length and flexibility of the ethyl linker are also important. It provides the necessary spacing to position the carbonyl group for optimal interaction within the binding pocket while allowing the dichlorobenzamide core to settle into a favorable hydrophobic or aromatic-binding region. Studies on multihistidine peptides have shown that the side chains of amino acids near binding residues significantly influence the stability of metal complexes, underscoring the importance of side-chain positioning and functionality in molecular recognition. mdpi.com In the context of histone deacetylase (HDAC) inhibitors, the linker region connecting the zinc-binding group to a surface-recognition "cap" group (analogous to the dichlorobenzamide moiety) is crucial for potency, and modifications to this linker can drastically alter activity. nih.gov
Impact of Halogenation (e.g., Fluorination) on Activity and Binding Affinity
Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The two chlorine atoms in 2,3-dichloro-N-(2-oxoethyl)benzamide increase its lipophilicity, which can enhance membrane permeability and access to intracellular targets.
The specific effects of halogenation are highly context-dependent. Halogens can participate in halogen bonding, a noncovalent interaction with electron-rich atoms that can contribute to binding affinity. In a series of halogenated benzamide derivatives developed as potential radioligands for dopamine (B1211576) D2 receptors, iodinated and brominated compounds displayed high binding affinities. nih.gov Similarly, a study on antimicrobial peptoids showed a clear correlation between halogenation of phenyl rings and increased antimicrobial activity, with potency increasing from fluorine to iodine. nih.gov This effect was linked to increased hydrophobicity. nih.gov However, as noted earlier, the addition of chlorine to certain N-substituted benzamide backbones was found to be detrimental to their antiproliferative activity, demonstrating that the electronic and steric effects of halogens can also lead to unfavorable interactions depending on the target. nih.gov
Conformational Flexibility and Its Biological Implications
The conformational flexibility of this compound, arising from several rotatable single bonds, has significant biological implications. The key rotatable bonds include the N-CH2 and CH2-C(O) bonds in the oxoethyl side chain and the C(aryl)-C(O) bond connecting the benzene ring to the amide group. This flexibility allows the molecule to adopt various conformations, which can be advantageous for fitting into a binding site—a process known as conformational sampling.
However, this flexibility comes at a thermodynamic cost. Upon binding, the molecule is locked into a single conformation, leading to a loss of conformational entropy, which can decrease binding affinity. nih.gov Furthermore, high flexibility can sometimes lead to a lack of selectivity, as the molecule might be able to adapt to the binding sites of multiple off-target proteins. Modeling studies on other complex biological systems have revealed that the conformational dynamics of both the ligand and the protein target are critical in determining structure-function relationships and substrate specificity. rsc.org Therefore, a key challenge in drug design is to strike a balance between the flexibility needed for effective binding and the rigidity required for high affinity and selectivity.
Rational Design for Enhanced Potency and Selectivity
The principles of SAR guide the rational design of new analogs with improved therapeutic profiles. For this compound, a rational design strategy would leverage knowledge of its target to propose modifications that enhance potency and selectivity. This often involves a combination of computational and synthetic approaches.
Computational Modeling : Techniques like molecular docking and electrostatic potential mapping can be used to predict how analogs will bind. For example, a design process for selective CYP1B1 inhibitors used a comparative shape and electrostatic approach to identify promising benzamide derivatives. vensel.org
Scaffold Modification : Based on SAR data, specific parts of the molecule can be altered. One approach involves modifying the length of the molecule and systematically varying the substitutions on the benzene ring to improve potency and pharmacokinetic properties. nih.gov
Exploiting Target Differences : Selectivity can be achieved by designing ligands that exploit subtle differences between the intended target and related off-target proteins. This can involve targeting unique amino acid residues or taking advantage of differences in protein flexibility. nih.gov
For this specific compound, rational design might explore replacing the dichlorophenyl group with other substituted aromatic or heteroaromatic rings, altering the length or functionality of the N-oxoethyl side chain, or introducing conformational constraints to lock the molecule into a more bioactive and selective shape.
Aqueous Solubility Optimization Strategies for Biological Activity
Aqueous solubility is a critical property for any potential therapeutic agent, as poor solubility can hinder formulation and lead to low bioavailability. The parent benzamide structure has limited water solubility due to its hydrophobic benzene ring. solubilityofthings.comresearchgate.net The addition of two chlorine atoms further increases the lipophilicity of this compound, likely resulting in poor aqueous solubility.
Several strategies can be employed to optimize the solubility of such compounds while maintaining biological activity:
Introduction of Polar Groups : Incorporating polar functional groups (e.g., hydroxyl, amine, or carboxylic acid) onto the benzene ring or side chain can increase hydrophilicity. However, this must be done carefully to avoid disrupting key binding interactions.
Disruption of Crystal Packing : High melting points, often associated with planar and symmetrical molecules, can correlate with low solubility. Modifying a molecule to disrupt its planarity or symmetry can decrease the crystal lattice energy, thereby improving solubility, sometimes without significantly altering hydrophobicity. acs.org
| Strategy | Example Modification | Rationale | Observed Outcome | Reference |
|---|---|---|---|---|
| Incorporate Polar Groups | Add more polar R2 groups to a thiazolidinone scaffold | Increase hydrophilicity to improve interaction with water | A classical but not universally effective approach | acs.orgnih.gov |
| Disrupt Molecular Planarity/Symmetry | Increase dihedral angle between rings | Decrease crystal packing energy, making it easier for solvent to break the lattice | Improved aqueous solubility without decreasing hydrophobicity | acs.org |
| Modify Existing Functional Groups | Convert a secondary amine to a tertiary amine | Alter the polarity and hydrogen bonding capacity of a specific group | Exhibited improved solubility | nih.gov |
Absence of Scientific Literature Precludes In-Depth Analysis of this compound
A thorough review of scientific databases and publicly available literature reveals a significant lack of specific research focused on the chemical compound this compound. While the chemical structure can be inferred from its name, there is no readily accessible information regarding its synthesis, biological activity, or potential applications. This absence of foundational data makes it impossible to construct a detailed, scientifically accurate article on its future research directions and broader academic impact as requested.
The exploration of novel chemical entities is a cornerstone of scientific advancement. However, without initial studies to characterize a compound and establish its basic properties, any discussion of future research would be purely speculative and would not meet the standards of scientific accuracy. The development of novel synthetic routes, the exploration of biological targets, and the application of advanced computational modeling are all contingent upon having a known compound with at least some preliminary data.
Therefore, until initial research on this compound is conducted and published, a comprehensive and authoritative article on its future research landscape cannot be generated. The scientific community awaits foundational studies to elucidate the potential of this and many other yet-to-be-explored chemical structures.
Q & A
Q. What synthetic methodologies are recommended for 2,3-dichloro-N-(2-oxoethyl)benzamide to achieve high yield and purity?
- Methodological Answer: Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, and control temperatures between 50–80°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can improve purity. Monitor reaction progress using TLC or HPLC to isolate the target compound .
Q. What analytical techniques are critical for characterizing the substitution pattern of dichlorinated benzamides?
- Methodological Answer: Use - and -NMR to confirm the positions of chlorine substituents and the 2-oxoethyl group. For example, coupling patterns in aromatic regions (6.5–8.0 ppm) distinguish ortho/meta/para dichloro configurations. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) stretches (~1650–1700 cm) .
Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?
- Methodological Answer: Collect high-resolution diffraction data (e.g., Cu-Kα radiation, 100 K). Refine the structure with SHELXL by iteratively adjusting atomic coordinates, thermal parameters, and occupancy factors. Validate bond angles and torsional strains using CCDC databases. This approach resolves ambiguities in halogen bonding and planar distortions .
Q. What experimental strategies can optimize reaction conditions for introducing the 2-oxoethyl group in benzamide derivatives?
- Methodological Answer: Employ coupling agents like EDC/HOBt in anhydrous DCM to activate the carboxylic acid moiety. Introduce the 2-oxoethylamine via nucleophilic acyl substitution under inert atmosphere (N/Ar). Monitor pH (6–7) to prevent hydrolysis of the oxoethyl group. Scale-up reactions require stoichiometric control (1.2:1 amine:acid ratio) to minimize unreacted starting material .
Advanced Research Questions
Q. How should researchers approach conflicting bioactivity results between this compound and its structural analogs?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with variations in halogen positions (e.g., 2,4-dichloro vs. 2,3-dichloro) or substituents on the oxoethyl group. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural features with activity. Statistical analysis (e.g., ANOVA) identifies significant differences, while molecular docking explains binding mode discrepancies .
Q. What role do solvent polarity and reaction stoichiometry play in minimizing byproduct formation during the synthesis of halogenated benzamides?
- Methodological Answer: High-polarity solvents (e.g., DMF) stabilize charged intermediates, reducing dimerization. Maintain a 1:1 molar ratio of benzoyl chloride to 2-oxoethylamine to avoid over-acylation. For dichlorinated precursors, excess amine (1.5 eq) compensates for steric hindrance. Kinetic studies (e.g., time-resolved IR) identify optimal reaction windows to quench side pathways .
Q. How can time-resolved spectroscopy monitor intermediate species in the synthesis of this compound?
- Methodological Answer: Use stopped-flow UV-Vis or fluorescence spectroscopy to track transient intermediates (e.g., acyl azide or isocyanate). For example, a peak at 240 nm indicates acyl chloride formation, while shifts to 280 nm correlate with amide bond generation. Quench aliquots at timed intervals and analyze via LC-MS to validate intermediates .
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts in halogenated benzamide derivatives?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare computed shifts with experimental data to identify outliers. Adjust for solvent effects (PCM model) and relativistic effects (for heavy atoms like Cl). Deviations >0.5 ppm may indicate conformational flexibility or crystal packing influences .
Q. What computational approaches predict the binding affinity of this compound to enzyme targets?
- Methodological Answer: Use molecular docking (AutoDock Vina, Glide) to model interactions with active sites (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Pharmacophore mapping identifies critical H-bond donors (oxoethyl group) and hydrophobic pockets (dichlorophenyl ring) .
Q. What are the critical considerations in designing SAR studies for this compound?
- Methodological Answer:
Prioritize substituents that modulate electron-withdrawing effects (e.g., nitro, cyano) or steric bulk. Test analogs in dose-response assays (IC/EC) across multiple cell lines. Cross-validate in vivo pharmacokinetics (C, t) to balance potency and bioavailability. Toxicity screening (hERG, Ames test) eliminates non-viable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
